molecular formula C11H8FN3 B13486352 2-Amino-6-fluoro-4-methylquinoline-3-carbonitrile

2-Amino-6-fluoro-4-methylquinoline-3-carbonitrile

Cat. No.: B13486352
M. Wt: 201.20 g/mol
InChI Key: YPQNLYOASUEWBY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Amino-6-fluoro-4-methylquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-amino-6-fluoro-4-methylbenzonitrile, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

2-Amino-6-fluoro-4-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoro-4-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-Amino-6-fluoro-4-methylquinoline-3-carbonitrile can be compared with other similar compounds in the quinoline family, such as:

Properties

Molecular Formula

C11H8FN3

Molecular Weight

201.20 g/mol

IUPAC Name

2-amino-6-fluoro-4-methylquinoline-3-carbonitrile

InChI

InChI=1S/C11H8FN3/c1-6-8-4-7(12)2-3-10(8)15-11(14)9(6)5-13/h2-4H,1H3,(H2,14,15)

InChI Key

YPQNLYOASUEWBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=C1C#N)N)F

Origin of Product

United States

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